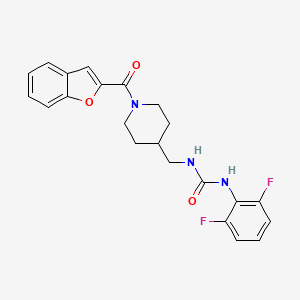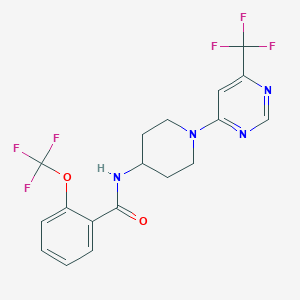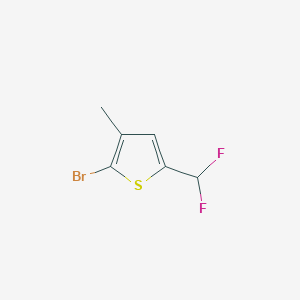![molecular formula C25H24ClN3O3 B2546372 1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1023481-60-8](/img/structure/B2546372.png)
1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-aryl-3-(2-chloroethyl) ureas, which are structurally related to the compound , involves the use of 4-phenylbutyric acid and alkylanilines. These compounds have been evaluated for their cytotoxicity against human adenocarcinoma cells, with some derivatives showing comparable cytotoxicity to chlorambucil, a known anticancer agent . Another relevant synthesis method for 1-(isoquinolin-1-yl)ureas is a three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride. This method yields 1-(4-haloisoquinolin-1-yl)ureas, which can be further diversified through Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was synthesized and its crystal structure was determined by X-ray crystallography. Density functional theory (DFT) was used to analyze the molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis. The theoretical calculations were in good agreement with experimental data, confirming the interactions between molecules through various intermolecular forces .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the local reactivity descriptors calculated for the novel quinolinone derivative. These descriptors help identify chemically reactive sites within the molecule. Additionally, the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization, was analyzed using natural bond orbital analysis. The intramolecular interactions were also studied using the atoms in molecules (AIM) approach .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-disubstituted ureas with phenyl fragments containing halogen substituents were synthesized with varying yields. The synthesis of 1-isocyanatoadamantane, an isosteric analog, was achieved for the first time with a high yield, indicating the potential for diverse substitutions on the urea backbone . The thermodynamic properties of the novel quinolinone derivative were investigated using theoretical calculations, which can provide insights into the stability and reactivity of the compound under different conditions .
科学的研究の応用
Overview
The compound 1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a highly specialized chemical entity, potentially involved in various research and industrial applications due to its unique chemical structure. The presence of the isoquinoline and urea functionalities suggests it could have applications in pharmacology, organic synthesis, and possibly as a ligand in coordination chemistry. However, specific research directly naming this compound is scarce, leading us to infer possible applications based on the functionalities present within the molecule.
Potential Pharmacological Interests
Isoquinoline derivatives are known for their broad pharmacological activities. For instance, tetrahydroisoquinolines show promise in anticancer, malaria, and central nervous system (CNS) therapeutic areas due to their 'privileged scaffold' status in medicinal chemistry. These compounds, including variations like 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been explored for their roles in neuroprotection and as anticancer antibiotics (Singh & Shah, 2017). The urea component is also noteworthy in drug design, enhancing drug-target interactions and bioactivity in a range of therapeutic agents (Jagtap et al., 2017).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFFHQXIVFVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)
![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)


![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)


![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)
